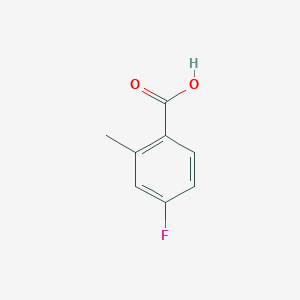

4-Fluoro-2-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-fluoro-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXOONIQRUZGSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397486 | |

| Record name | 4-Fluoro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321-21-1 | |

| Record name | 4-Fluoro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-2-methylbenzoic acid chemical properties

An In-depth Technical Guide to 4-Fluoro-2-methylbenzoic Acid

Introduction

This compound, with the CAS number 321-21-1, is a fluorinated aromatic carboxylic acid.[1][2][3] Its structure, featuring both a fluorine atom and a methyl group on the benzoic acid framework, makes it a valuable intermediate in various fields of chemical synthesis. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis, and its applications in research and development, particularly for researchers, scientists, and professionals in drug development. The presence of the fluorine atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making it a point of interest in medicinal chemistry.[4]

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C8H7FO2 | [2][3][5] |

| Molecular Weight | 154.14 g/mol | [1][2][5] |

| Appearance | White to almost white powder or crystal | [2] |

| Melting Point | 168-172 °C | [1][2] |

| Boiling Point | Not explicitly found | |

| Solubility | Insoluble in water | [2] |

| pKa | 3.86 ± 0.25 (Predicted) | [2] |

Table 2: Identification and Descriptors

| Identifier | Value | Reference |

| CAS Number | 321-21-1 | [1][2][3][5] |

| IUPAC Name | This compound | [5] |

| SMILES | CC1=C(C=CC(=C1)F)C(=O)O | [5] |

| InChI | InChI=1S/C8H7FO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11) | [1][2][5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a Friedel-Crafts acylation followed by hydrolysis.[6]

Materials:

-

m-Fluorotoluene

-

Trihaloacetyl chloride (e.g., trichloroacetyl chloride)

-

Lewis acid catalyst (e.g., anhydrous aluminum trichloride)

-

Solvent

-

Aqueous sodium hydroxide solution (e.g., 30%)

-

Concentrated hydrochloric acid

Procedure: [6]

-

Friedel-Crafts Acylation:

-

Dissolve m-fluorotoluene and trihaloacetyl chloride in a suitable solvent.

-

Under the catalysis of a Lewis acid, a Friedel-Crafts acylation reaction is carried out. This reaction yields a mixture of ortho- and para-isomers of the corresponding ketone.

-

-

Hydrolysis and Acidification:

-

The resulting organic phase containing the ketone isomers is treated with an aqueous solution of sodium hydroxide and stirred.

-

The pH of the mixture is then adjusted to 3-4 with concentrated hydrochloric acid. This hydrolysis and subsequent acidification step converts the ketones to a mixture of this compound and its isomer, 2-fluoro-4-methylbenzoic acid.

-

-

Separation and Purification:

-

The aqueous phase is removed, and the organic phase is washed with water.

-

The solvent is removed by distillation to obtain the crude product mixture.

-

The isomers are then separated through recrystallization to yield the target product, this compound.

-

Chemical Reactivity and Applications

This compound is a versatile building block in organic synthesis. Its reactivity is primarily centered around the carboxylic acid group and the aromatic ring. It is utilized in the synthesis of pharmaceuticals, such as anti-inflammatory and antifungal agents, and agrochemicals.[4][7] The fluorine substituent can enhance metabolic stability and binding affinity of the final products.[4]

Caption: Reactivity and Applications of this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[5] It is important to handle this chemical with appropriate personal protective equipment.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute toxicity, oral | H302: Harmful if swallowed |

| Serious eye damage | H318: Causes serious eye damage |

| Skin irritation | H315: Causes skin irritation (less common) |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation (less common) |

Source: PubChem. Data represents the highest prevalence percentages.[5]

Recommended Personal Protective Equipment (PPE):

First Aid Measures:

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[3]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[8]

-

If on skin: Wash with plenty of soap and water.[8]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[8]

Visualization of Synthesis Workflow

The synthesis of this compound can be visualized as a multi-step process.

References

- 1. 4-フルオロ-2-メチル安息香酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 321-21-1 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C8H7FO2 | CID 3860639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN110903176A - Chemical synthesis method of this compound - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 4-Fluoro-2-methylbenzoic Acid (CAS 321-21-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-methylbenzoic acid, with CAS number 321-21-1, is a fluorinated aromatic carboxylic acid that serves as a key building block in the synthesis of a variety of chemical compounds. Its structural features, including a fluorine atom and a carboxylic acid group, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1] This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and a summary of its applications, with a particular focus on its role in the development of anti-inflammatory agents.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] The fluorine substituent enhances its chemical reactivity and modulates the biological activity of its derivatives.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 321-21-1 | [1][2][3] |

| Molecular Formula | C₈H₇FO₂ | [1][4] |

| Molecular Weight | 154.14 g/mol | [1][4] |

| Melting Point | 168-176 °C | [1][3] |

| Appearance | White to almost white powder/crystal | [1] |

| Purity | ≥ 98% (GC) | [1] |

| InChI Key | KDXOONIQRUZGSY-UHFFFAOYSA-N | [3][4] |

| SMILES | Cc1cc(F)ccc1C(O)=O | [3] |

Synthesis

A common and scalable synthesis method for this compound involves the Friedel-Crafts acylation of m-fluorotoluene followed by hydrolysis. This method is advantageous due to the availability of the starting materials and its suitability for industrial production.

Experimental Protocol: Synthesis of this compound

This protocol is based on a method described in the patent literature.

Step 1: Friedel-Crafts Acylation

-

In a suitable reaction vessel, dissolve m-fluorotoluene and trihaloacetyl chloride (e.g., trichloroacetyl chloride) in an appropriate solvent.

-

Cool the mixture to a low temperature (e.g., 0-10 °C).

-

Under an inert atmosphere, slowly add a Lewis acid catalyst (e.g., anhydrous aluminum trichloride) to the reaction mixture while maintaining the temperature.

-

Stir the reaction mixture at a controlled temperature for a sufficient time to allow for the completion of the acylation reaction, forming a mixture of ortho and para isomers of the acylated product.

Step 2: Hydrolysis

-

To the reaction mixture from Step 1, add an aqueous solution of a strong base (e.g., sodium hydroxide) to hydrolyze the trihaloacetyl group to a carboxylic acid.

-

Stir the mixture until the hydrolysis is complete.

Step 3: Isolation and Purification

-

Acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to precipitate the crude product, which will be a mixture of this compound and its isomer, 2-fluoro-4-methylbenzoic acid.

-

Collect the precipitate by filtration and wash it with water.

-

The target compound, this compound, can be separated from its isomer and purified by recrystallization from a suitable solvent.

Caption: Synthetic workflow for this compound.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group, including a broad O-H stretch around 2500-3300 cm⁻¹, a C=O stretch around 1700 cm⁻¹, and C-O stretching and O-H bending vibrations. Aromatic C-H and C=C stretching bands, as well as a C-F stretching vibration, will also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would likely show a singlet for the methyl group, signals in the aromatic region for the three aromatic protons, and a broad singlet for the carboxylic acid proton. The coupling patterns of the aromatic protons would be influenced by the fluorine and methyl substituents.

-

¹³C NMR: The carbon NMR spectrum would display signals for the methyl carbon, the aromatic carbons (with C-F coupling), and the carboxylic acid carbonyl carbon.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic fragments.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[5] The presence of the fluorine atom can enhance the metabolic stability, binding affinity, and lipophilicity of the final drug molecule.[6]

Role as an Intermediate for Anti-Inflammatory Agents

Derivatives of this compound are utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[7] These compounds often exert their effects by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). While specific drugs derived directly from this compound are not prominently documented in publicly available literature, its structural motifs are found in various anti-inflammatory agents.

Relevance to the TNF-α Signaling Pathway

Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine involved in the pathogenesis of numerous inflammatory diseases.[8] The TNF-α signaling pathway is a major target for anti-inflammatory therapies. While there is no direct evidence of this compound itself acting on this pathway, its derivatives, as part of more complex molecules, may be designed to inhibit key components of this cascade. Inhibition of the TNF-α pathway can lead to a reduction in the production of other pro-inflammatory mediators and a dampening of the inflammatory response.[9][10]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 321-21-1 [m.chemicalbook.com]

- 3. 4-氟-2-甲基苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C8H7FO2 | CID 3860639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TNFα blockade in human diseases: Mechanisms and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TNF biology, pathogenic mechanisms and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The TNF-α/TNFR2 Pathway: Targeting a Brake to Release the Anti-tumor Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Fluoro-2-methylbenzoic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-2-methylbenzoic acid, a key building block in medicinal and materials chemistry. The document details its molecular structure, physicochemical properties, and provides a thorough experimental protocol for its synthesis. Furthermore, it explores the compound's current and potential applications in drug discovery and development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and pharmaceutical development.

Molecular Structure and Properties

This compound is a fluorinated aromatic carboxylic acid. The presence of the fluorine atom and the methyl group on the benzoic acid scaffold significantly influences its chemical reactivity and physical properties.

Chemical Structure

The molecular structure of this compound is characterized by a benzene ring substituted with a carboxyl group at position 1, a methyl group at position 2, and a fluorine atom at position 4.

IUPAC Name: this compound[1]

Chemical Formula: C₈H₇FO₂[1]

SMILES: CC1=C(C=CC(=C1)F)C(=O)O[1]

InChI Key: KDXOONIQRUZGSY-UHFFFAOYSA-N[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Weight | 154.14 g/mol | [1] |

| Melting Point | 168-172 °C | |

| CAS Number | 321-21-1 | [1] |

| Appearance | Solid |

Spectroscopic Data

Note: The following NMR data is for 3-Fluoro-4-methylbenzoic acid and is provided for reference purposes only.

| Nucleus | Chemical Shift (δ) ppm |

| ¹H NMR | InChI=1S/C8H7FO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H,10,11) |

| ¹³C NMR | InChI=1S/C8H7FO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H,10,11) |

Infrared (IR) spectroscopy confirms the presence of key functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretch, and C-F bond vibrations.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving a Friedel-Crafts acylation followed by hydrolysis. The following is a detailed experimental protocol adapted from the patent literature.[2]

Synthesis Workflow

References

An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of the primary synthetic pathways for 4-Fluoro-2-methylbenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. The following sections offer an in-depth analysis of viable synthesis routes, complete with experimental protocols, quantitative data, and process visualizations to guide researchers and chemical development professionals.

Introduction

This compound (CAS No. 321-21-1) is a valuable building block in organic synthesis, primarily utilized in the development of novel therapeutic agents and crop protection chemicals. Its specific substitution pattern, featuring a fluorine atom and a methyl group on the benzoic acid core, imparts unique physicochemical properties to target molecules, often enhancing their biological activity and metabolic stability. This guide focuses on the most practical and scalable methods for its preparation.

Core Synthesis Pathways

Two principal synthetic routes have been identified as the most viable for the preparation of this compound: the Friedel-Crafts acylation of m-fluorotoluene and the Grignard reaction of 2-bromo-5-fluorotoluene. A third route, the hydrolysis of 4-fluoro-2-methylbenzonitrile, is also discussed, though it is often limited by the availability and cost of the starting material.

Pathway 1: Friedel-Crafts Acylation of m-Fluorotoluene

This pathway commences with the Friedel-Crafts acylation of readily available m-fluorotoluene using a trihaloacetyl chloride, such as trichloroacetyl chloride, in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride. The resulting ketone intermediate is then hydrolyzed under basic conditions to yield a mixture of this compound and its isomer, 2-fluoro-4-methylbenzoic acid. The final step involves the separation of these isomers, typically through recrystallization.[1]

Caption: Synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation and Hydrolysis [1]

-

Acylation:

-

To a 2000 mL four-neck reaction flask, add 110 g (1 mol) of m-fluorotoluene and 550 g of 1,2-dichloroethane.

-

Under a nitrogen atmosphere, cool the mixture to approximately 0°C.

-

Add 146.3 g (1.1 mol) of anhydrous aluminum trichloride.

-

Slowly add 200.2 g (1.1 mol) of trichloroacetyl chloride dropwise, maintaining the temperature between 0 and 10°C.

-

Monitor the reaction by HPLC until the residual m-fluorotoluene is ≤ 0.5%.

-

Pour the reaction mixture into approximately 800 g of 5% cold hydrochloric acid solution and stir until all solids dissolve.

-

Separate the organic layer and wash it once with water. The primary product in the organic phase is 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethanone, along with its isomer.

-

-

Hydrolysis and Acidification:

-

To the organic phase from the previous step, add 440 g of a 30% aqueous sodium hydroxide solution.

-

Stir the mixture for one hour.

-

Adjust the pH to 3-4 with concentrated hydrochloric acid.

-

Allow the layers to separate and remove the aqueous phase.

-

Wash the organic phase with water.

-

Remove the solvent by distillation under normal pressure to obtain the crude product containing a mixture of this compound and 2-fluoro-4-methylbenzoic acid.

-

-

Purification:

-

The separation of the isomers is achieved through recrystallization, utilizing a solvent such as toluene, benzene, or ethyl acetate.[1]

-

| Parameter | Value | Reference |

| Starting Material | m-Fluorotoluene | [1] |

| Key Reagents | Trichloroacetyl chloride, Anhydrous aluminum trichloride, Sodium hydroxide | [1] |

| Acylation Temperature | 0-10°C | [1] |

| Crude Product Yield | Approx. 148 g (from 1 mol m-fluorotoluene) | [1] |

| Purity | Requires purification to separate isomers | [1] |

Pathway 2: Grignard Reaction of 2-Bromo-5-fluorotoluene

This route involves the formation of a Grignard reagent from 2-bromo-5-fluorotoluene and magnesium metal. This organometallic intermediate then reacts with solid carbon dioxide (dry ice) in an electrophilic addition to form the magnesium salt of the carboxylic acid. Subsequent acidification yields the desired this compound. An alternative, though often requiring more stringent conditions, is lithiation using butyllithium at low temperatures, followed by quenching with carbon dioxide.[1]

Caption: Synthesis of this compound via Grignard reaction.

Experimental Protocol: Grignard Reaction

-

Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF). A solution of 2-bromo-5-fluorotoluene in the same solvent is added dropwise to initiate the reaction. Gentle heating may be required to start the formation of the Grignard reagent. The reaction is typically continued until the magnesium is consumed.

-

Carboxylation: The solution of the Grignard reagent is then cooled (often to 0°C or below) and poured over an excess of crushed solid carbon dioxide (dry ice). Alternatively, the Grignard solution can be added to a slurry of dry ice in the reaction solvent.

-

Acidification and Work-up: After the reaction with carbon dioxide is complete, the mixture is warmed to room temperature and then quenched by the slow addition of an aqueous acid, such as dilute hydrochloric acid or sulfuric acid. This protonates the carboxylate salt and dissolves any remaining magnesium salts. The product is then extracted into an organic solvent, which is subsequently washed, dried, and evaporated to yield the crude this compound. Purification can be achieved by recrystallization.

| Parameter | Value | Reference |

| Starting Material | 2-Bromo-5-fluorotoluene | [1] |

| Key Reagents | Magnesium, Carbon Dioxide (dry ice) | [1] |

| Reaction Conditions | Anhydrous, inert atmosphere | |

| Alternative Reagent | n-Butyllithium (at -78°C) | [1] |

Pathway 3: Hydrolysis of 4-Fluoro-2-methylbenzonitrile

A direct and often high-yielding method is the hydrolysis of 4-fluoro-2-methylbenzonitrile.[1] This reaction is typically carried out under strongly basic conditions with heating. While the reaction itself is straightforward, the synthesis of the starting nitrile can be complex and costly, which may limit the overall economic viability of this route for large-scale production.[1]

Caption: Synthesis of this compound via nitrile hydrolysis.

Experimental Protocol: Nitrile Hydrolysis

-

Hydrolysis: 4-Fluoro-2-methylbenzonitrile is refluxed in a solution of a strong base, such as aqueous sodium hydroxide or potassium hydroxide. The reaction progress can be monitored by techniques like TLC or GC until the starting material is consumed.

-

Work-up: After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

| Parameter | Value | Reference |

| Starting Material | 4-Fluoro-2-methylbenzonitrile | [1] |

| Key Reagents | Strong base (e.g., NaOH), Strong acid (e.g., HCl) | [1] |

| Reported Yield | High | [1] |

| Limitation | Cost and complexity of starting material synthesis | [1] |

Conclusion

The synthesis of this compound can be effectively achieved through several pathways. The Friedel-Crafts acylation of m-fluorotoluene offers a route from inexpensive starting materials but requires a challenging isomeric separation. The Grignard reaction of 2-bromo-5-fluorotoluene provides a more direct route to the desired product, avoiding isomeric mixtures, but necessitates the use of organometallic intermediates under anhydrous conditions. Finally, the hydrolysis of 4-fluoro-2-methylbenzonitrile is a high-yielding option, provided the starting nitrile is readily available. The selection of the optimal synthesis route will depend on factors such as the desired scale of production, cost of raw materials, and available equipment.

References

An In-depth Technical Guide to the Friedel-Crafts Acylation of m-Fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts acylation of m-fluorotoluene is a pivotal reaction in organic synthesis, enabling the introduction of an acyl group onto a disubstituted aromatic ring. This technical guide provides a comprehensive overview of this electrophilic aromatic substitution reaction, detailing the underlying principles of regioselectivity governed by the directing effects of the fluorine and methyl substituents. A thorough experimental protocol for the synthesis of the primary product, 4-fluoro-3-methylacetophenone, is presented, alongside a discussion of potential isomeric byproducts. Quantitative data, where available, is summarized, and key mechanistic and logical pathways are illustrated using Graphviz diagrams to facilitate a deeper understanding for researchers in synthetic chemistry and drug development.

Introduction

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry, allowing for the synthesis of aryl ketones.[1][2] These ketones are valuable intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[3][4][5] The acylation of a substituted benzene ring, such as m-fluorotoluene, introduces questions of regioselectivity, as the incoming electrophile can attack several distinct positions. The interplay of the directing effects of the existing substituents—the activating, ortho,para-directing methyl group and the deactivating, ortho,para-directing fluorine atom—determines the product distribution. Understanding and controlling this regioselectivity is paramount for efficient and targeted synthesis.

Regioselectivity and Directing Effects

The regiochemical outcome of the Friedel-Crafts acylation of m-fluorotoluene (1-fluoro-3-methylbenzene) is dictated by the electronic and steric influences of the fluorine and methyl substituents. Both groups are ortho,para-directors. This means they activate the positions ortho and para to themselves towards electrophilic attack.

-

Methyl Group (-CH₃): An activating group that directs ortho and para. It donates electron density to the ring primarily through an inductive effect and hyperconjugation.

-

Fluorine Atom (-F): A deactivating group due to its strong inductive electron withdrawal. However, it is also an ortho,para-director because its lone pairs can donate electron density to the ring through resonance, stabilizing the arenium ion intermediate when attack occurs at the ortho and para positions.

In m-fluorotoluene, the possible positions for electrophilic attack are C2, C4, C5, and C6. The directing effects of the substituents on these positions are as follows:

-

Position 2 (ortho to -CH₃, ortho to -F): Activated by the methyl group and deactivated by the fluorine. Steric hindrance from both adjacent substituents is significant.

-

Position 4 (para to -CH₃, ortho to -F): Strongly activated by the methyl group and deactivated by the fluorine.

-

Position 5 (meta to both -CH₃ and -F): Not favored by either directing group.

-

Position 6 (ortho to -CH₃, para to -F): Activated by both the methyl and fluorine groups.

The primary product is determined by the position that is most activated. The activating effect of the methyl group is generally stronger than the deactivating effect of the fluorine. Therefore, positions activated by the methyl group are favored. Between positions 4 and 6, position 4 is ortho to the deactivating fluorine, while position 6 is para to it. Inductive effects are distance-dependent, so the deactivating effect of fluorine is stronger at the ortho position than at the para position. This leads to a greater net activation at the position para to the methyl group and ortho to the fluorine (position 4), making 4-fluoro-3-methylacetophenone the expected major product.

References

Spectroscopic Profile of 4-Fluoro-2-methylbenzoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoro-2-methylbenzoic acid (CAS No: 321-21-1). It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents available experimental data, theoretical predictions for nuclear magnetic resonance (NMR) and mass spectrometry (MS), detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals key functional groups present in the molecule. The data presented below is based on an Attenuated Total Reflectance (ATR) FT-IR spectrum.[1]

Table 1: Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1610, ~1500 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1300 | Medium | C-O stretch (Carboxylic acid) |

| ~1250 | Strong | C-F stretch (Aryl fluoride) |

| ~900 | Medium | O-H bend (out-of-plane, Carboxylic acid dimer) |

Note: The exact peak positions are estimated from the available spectrum image.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for a 400 MHz spectrometer in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet, Broad | 1H | COOH |

| ~7.95 | Doublet of doublets | 1H | H-6 |

| ~7.05 | Doublet of doublets | 1H | H-5 |

| ~6.95 | Triplet of doublets | 1H | H-3 |

| ~2.60 | Singlet | 3H | CH₃ |

¹³C NMR Spectroscopy (Predicted)

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for a 100 MHz spectrometer in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (Carboxylic acid) |

| ~164 (d, ¹JCF ≈ 250 Hz) | C-F (C-4) |

| ~142 (d, ³JCF ≈ 8 Hz) | C-CH₃ (C-2) |

| ~132 (d, ³JCF ≈ 9 Hz) | C-H (C-6) |

| ~128 | C-COOH (C-1) |

| ~118 (d, ²JCF ≈ 21 Hz) | C-H (C-5) |

| ~115 (d, ²JCF ≈ 22 Hz) | C-H (C-3) |

| ~22 | CH₃ |

Note: The predicted coupling constants (J) with fluorine are included for the ¹³C NMR data.

Mass Spectrometry (MS)

An experimental mass spectrum for this compound is not available in the searched databases. The following table details the theoretical molecular ion and a plausible fragmentation pattern under Electron Ionization (EI). The molecular weight of this compound is 154.14 g/mol .[2]

Table 4: Theoretical Mass Spectrometry Fragmentation of this compound

| m/z | Ion Formula | Identity/Origin |

| 154 | [C₈H₇FO₂]⁺• | Molecular Ion (M⁺•) |

| 137 | [C₈H₆FO]⁺ | Loss of •OH (M - 17) |

| 109 | [C₇H₆F]⁺ | Loss of •COOH (M - 45) |

| 95 | [C₆H₄F]⁺ | Loss of CO from m/z 123 (not listed) or other pathways |

Experimental Protocols

The following are detailed, representative protocols for the acquisition of the spectroscopic data discussed.

FT-IR Spectroscopy (ATR Method)

-

Instrument : A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., DuraSamplIR II) is used.[2]

-

Sample Preparation : A small amount of solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition :

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The solid sample is placed on the crystal, and pressure is applied to ensure good contact.

-

The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

-

Cleaning : After analysis, the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol or acetone) and dried.

NMR Spectroscopy

-

Sample Preparation :

-

Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

-

Instrument : A high-field NMR spectrometer (e.g., 400 MHz) is used.

-

¹H NMR Acquisition :

-

The spectrometer is tuned and the magnetic field is shimmed for homogeneity.

-

A standard proton pulse sequence is used.

-

Parameters such as acquisition time, relaxation delay, and number of scans are optimized to ensure good signal-to-noise and accurate integration.

-

-

¹³C NMR Acquisition :

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

-

A larger number of scans is usually required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to TMS at 0 ppm.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : A small amount of the solid sample is introduced into the ion source, often via a direct insertion probe. The sample is heated to ensure volatilization.

-

Ionization : The gaseous molecules are bombarded with a beam of electrons, typically at 70 eV. This causes the molecules to ionize and fragment.

-

Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the NMR Analysis of 4-Fluoro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 4-Fluoro-2-methylbenzoic acid. Due to the absence of publicly available experimental spectra, this document presents a detailed interpretation based on predicted ¹H and ¹³C NMR data, alongside standardized experimental protocols for data acquisition.

Molecular Structure and Atom Numbering

The foundation of NMR spectral interpretation lies in understanding the chemical structure of the molecule. The structure of this compound, with standardized numbering for proton and carbon assignments, is presented below.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. Predictions are based on established computational models and analysis of substituent effects on aromatic systems. The spectrum is predicted for a sample dissolved in deuterochloroform (CDCl₃).

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| COOH | ~11-13 | Singlet, broad | - | 1H |

| H6 | ~7.95 | Doublet of doublets (dd) | J(H6-H5) ≈ 8.5, J(H6-F) ≈ 5.5 | 1H |

| H5 | ~6.95 | Doublet of doublets of doublets (ddd) | J(H5-H6) ≈ 8.5, J(H5-F) ≈ 8.5, J(H5-H3) ≈ 2.5 | 1H |

| H3 | ~6.90 | Doublet of doublets (dd) | J(H3-F) ≈ 10.0, J(H3-H5) ≈ 2.5 | 1H |

| CH₃ | ~2.60 | Singlet | - | 3H |

Interpretation:

-

The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet far downfield. Its chemical shift can be highly variable depending on concentration and solvent.

-

H6 , being ortho to the electron-withdrawing carboxylic acid group, is the most deshielded of the aromatic protons. It is split by the adjacent H5 (ortho coupling) and through space by the fluorine atom (⁵JHF coupling).

-

H5 and H3 are in a more shielded region of the spectrum. H5 shows complex splitting due to coupling with H6 (ortho), H3 (meta), and the fluorine atom (⁴JHF). H3, adjacent to the fluorine, will exhibit a large ortho H-F coupling and a smaller meta H-H coupling to H5.

-

The methyl protons (CH₃) appear as a sharp singlet, as there are no adjacent protons to couple with. Its position is influenced by the ortho carboxylic acid group.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are provided below, referenced to a CDCl₃ solvent signal. Carbon-fluorine coupling is a key feature of the spectrum.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C8 (COOH) | ~171 | - |

| C4 | ~164 | ¹JCF ≈ 250 (Large) |

| C2 | ~142 | ³JCF ≈ 8 |

| C6 | ~132 | ⁴JCF ≈ 3 |

| C1 | ~128 | ³JCF ≈ 9 |

| C5 | ~118 | ²JCF ≈ 21 |

| C3 | ~115 | ²JCF ≈ 22 |

| C7 (CH₃) | ~22 | ⁴JCF ≈ 4 |

Interpretation:

-

The carbonyl carbon (C8) of the carboxylic acid is the most deshielded carbon, appearing around 171 ppm.

-

The carbon directly bonded to the fluorine atom, C4 , shows a very large one-bond coupling constant (¹JCF), which is characteristic. It is also significantly deshielded due to the electronegativity of fluorine.

-

The other aromatic carbons exhibit smaller two-, three-, and four-bond couplings to fluorine, which can be useful for definitive assignments in 2D NMR experiments.

-

The methyl carbon (C7) is the most shielded, appearing in the typical aliphatic region.

Experimental Protocols

While the data presented is predictive, the following protocols outline the standard methodology for acquiring high-quality NMR data for this compound and similar small molecules.

A. Sample Preparation:

-

Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1][2]

-

Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterochloroform - CDCl₃, or Dimethyl sulfoxide-d₆ - DMSO-d₆).[1] DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed clearly.

-

Dissolution: Gently agitate the vial to fully dissolve the sample. Mild heating or sonication may be applied if necessary.

-

Transfer: Using a Pasteur pipette plugged with a small amount of glass wool to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[3]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

B. NMR Data Acquisition:

-

Instrumentation: Data is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[4]

-

Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure high resolution.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is performed.

-

Typical spectral width: -2 to 16 ppm.

-

Number of scans: 8 to 16, depending on sample concentration.

-

A relaxation delay of 1-2 seconds is commonly used.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

Typical spectral width: 0 to 220 ppm.

-

Number of scans: 1024 to 4096, due to the low natural abundance of ¹³C.

-

A longer relaxation delay (2-5 seconds) is often employed.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced internally to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

Logical Workflow for NMR Analysis

The process of analyzing a chemical sample via NMR follows a structured workflow from preparation to final interpretation.

Caption: Standard workflow for small molecule NMR analysis.

References

An In-depth Technical Guide to Determining the Solubility of 4-Fluoro-2-methylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 4-Fluoro-2-methylbenzoic acid in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on establishing robust experimental protocols. The information presented herein is designed to enable researchers to generate high-quality, reproducible solubility data essential for applications in drug development, process chemistry, and chemical research.

Introduction to the Solubility of this compound

This compound is a fluorinated aromatic carboxylic acid derivative. Its physicochemical properties, particularly its solubility in organic solvents, are critical parameters for its use in synthesis, formulation, and various pharmaceutical applications. General observations indicate that this compound is soluble in common organic solvents such as ethanol, ether, and chloroform, and is slightly soluble in water[1]. However, for scientific and development purposes, precise quantitative data is indispensable.

This guide outlines the established methods for determining equilibrium solubility, providing the foundational knowledge for researchers to build a comprehensive solubility profile of this compound.

Quantitative Solubility Data

Table 1: Experimental Solubility Data for this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| e.g., Methanol | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Chloroform | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Toluene | e.g., 25 | e.g., Shake-Flask | ||

| e.g., DMSO | e.g., 25 | e.g., Shake-Flask |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The "shake-flask" method is a widely recognized and classical technique for determining the equilibrium (thermodynamic) solubility of a solid in a solvent[4]. This method involves equilibrating a surplus of the solid compound with the solvent of interest over a defined period at a constant temperature.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature incubator/shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

3.2. Detailed Methodology

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 72 hours, though the optimal time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. This step is critical to avoid disturbing the equilibrium. Solid-liquid separation can be achieved through centrifugation or by allowing the solid to sediment under gravity[5][6].

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution using a syringe filter into a clean vial. This step removes any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor.

3.3. Analytical Method Validation

A crucial aspect of obtaining accurate solubility data is the use of a validated analytical method for concentration determination. This typically involves:

-

Specificity: Ensuring the analytical signal corresponds only to this compound.

-

Linearity: Establishing a linear relationship between the analytical response and the concentration of the analyte over a defined range.

-

Accuracy: Determining the closeness of the measured value to the true value.

-

Precision: Assessing the degree of scatter in the results from multiple analyses of the same sample.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While quantitative solubility data for this compound is not widely published, this guide provides the necessary framework for researchers to generate this critical information. Adherence to a systematic and well-controlled experimental protocol, such as the shake-flask method detailed here, combined with a validated analytical technique, will ensure the generation of accurate and reliable solubility data. This data is fundamental for the successful development and application of this compound in scientific research and industry.

References

An In-depth Technical Guide to the Reactivity of 4-Fluoro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-methylbenzoic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of a fluorine atom and a methyl group on the benzene ring, influence the reactivity of its carboxylic acid functionality and the aromatic system. This technical guide provides a comprehensive overview of the reactivity of this compound, including its synthesis, key chemical transformations, and its emerging role in the development of targeted therapeutics. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to support researchers in leveraging the full potential of this valuable building block.

Introduction

This compound (CAS No. 321-21-1) is a substituted aromatic carboxylic acid that has gained prominence as a key building block in the synthesis of complex organic molecules.[1] The presence of a fluorine atom at the 4-position and a methyl group at the 2-position of the benzoic acid scaffold imparts distinct reactivity and physicochemical properties. The electron-withdrawing nature of the fluorine atom influences the acidity of the carboxylic acid and the regioselectivity of electrophilic aromatic substitution reactions. Conversely, the electron-donating methyl group also directs substitution and can be a site for further functionalization.

This guide will delve into the core reactivity of this compound, providing a technical resource for scientists engaged in drug discovery, process development, and materials science.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic characteristics of this compound is fundamental for its application in synthesis and analysis.

| Property | Value | Reference |

| Molecular Formula | C₈H₇FO₂ | [2] |

| Molecular Weight | 154.14 g/mol | [2] |

| Melting Point | 168-172 °C | [3] |

| Appearance | White to off-white solid | - |

| CAS Number | 321-21-1 | [2] |

| ¹H NMR (DMSO-d₆) | δ 12.80 (s, 1H), 7.84 (d, J=6.48 Hz, 2H), 7.29 (d, J=7.88 Hz, 2H), 2.36 (s, 3H) | [4] |

| ¹³C NMR (DMSO-d₆) | δ 167.80, 143.46, 129.80, 129.55, 128.52, 21.55 | [4] |

Synthesis of this compound

The most common and industrially scalable synthesis of this compound involves a two-step process starting from m-fluorotoluene.[5]

Synthesis Workflow

Experimental Protocols

Step 1: Friedel-Crafts Acylation of m-Fluorotoluene [5]

-

Materials: m-Fluorotoluene, Trichloroacetyl chloride, Anhydrous aluminum chloride (AlCl₃), 1,2-Dichloroethane.

-

Procedure:

-

To a stirred solution of m-fluorotoluene (1.0 equiv) in 1,2-dichloroethane, add anhydrous aluminum chloride (1.1 equiv) at 0 °C under an inert atmosphere.

-

Slowly add trichloroacetyl chloride (1.1 equiv) to the mixture, maintaining the temperature between 0 and 10 °C.

-

Monitor the reaction by an appropriate method (e.g., TLC or GC-MS) until the starting material is consumed.

-

Upon completion, quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethanone, which can be used in the next step without further purification.

-

Step 2: Hydrolysis to this compound [5]

-

Materials: Crude 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethanone, Sodium hydroxide (NaOH), Concentrated hydrochloric acid (HCl).

-

Procedure:

-

To the crude product from the previous step, add a 30% aqueous solution of sodium hydroxide.

-

Stir the mixture vigorously at room temperature for several hours until hydrolysis is complete.

-

Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent such as toluene.

-

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is the primary site of reactivity in this compound, readily undergoing transformations such as esterification and amidation.

Esterification

The conversion of this compound to its corresponding esters is a fundamental transformation, often employed as a protecting group strategy or to modulate the biological activity of a parent compound.

Experimental Protocol: Fischer Esterification with Methanol

-

Materials: this compound, Methanol, Concentrated sulfuric acid.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equiv) in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-fluoro-2-methylbenzoate.[6][7]

-

| Reactant | Product | Conditions | Yield (%) |

| This compound | Methyl 4-fluoro-2-methylbenzoate | Methanol, H₂SO₄ (cat.), Reflux | >95 (Typical) |

Amide Bond Formation

Amide coupling reactions are pivotal in drug discovery for the synthesis of bioactive molecules. This compound can be readily converted to a variety of amides using standard coupling reagents.

Experimental Protocol: Amide Coupling with a Primary Amine

-

Materials: this compound, Primary amine (e.g., aniline), HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide).

-

Procedure:

-

To a solution of this compound (1.0 equiv) in DMF, add the primary amine (1.1 equiv) and DIPEA (2.0 equiv).

-

Add HATU (1.2 equiv) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer, filter, and concentrate. The crude product can be purified by column chromatography.

-

| Reactant | Product | Coupling Reagent | Base | Yield (%) |

| This compound | N-Aryl-4-fluoro-2-methylbenzamide | HATU | DIPEA | 70-95 (Typical) |

Reactivity of the Aromatic Ring

The electronic nature of the fluorine and methyl substituents dictates the regioselectivity of electrophilic aromatic substitution reactions on the this compound ring. The carboxylic acid group is a deactivating meta-director, while the methyl group is an activating ortho-, para-director, and the fluorine is a deactivating ortho-, para-director. The interplay of these effects generally directs incoming electrophiles to the 3- and 5-positions.

Application in Drug Discovery: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Derivatives of fluorinated benzoic acids have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[8] This pathway is crucial for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes, making DHODH an attractive target for the development of anticancer and immunosuppressive drugs.[9]

DHODH Inhibition Signaling Pathway

Inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, which in turn triggers a cascade of cellular events, including cell cycle arrest and apoptosis.[10][11]

The inhibition of DHODH by compounds derived from scaffolds like this compound blocks the conversion of dihydroorotate to orotate. This bottleneck in the de novo pyrimidine synthesis pathway leads to a reduction in uridine monophosphate (UMP) and downstream pyrimidine nucleotides (UTP and CTP), which are essential for DNA and RNA synthesis.[12] The resulting nucleotide starvation can activate the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[10]

Conclusion

This compound is a valuable and versatile building block with well-defined reactivity. Its carboxylic acid group can be readily transformed into a wide array of esters and amides, making it a cornerstone for library synthesis in drug discovery. The substitution pattern on the aromatic ring provides opportunities for further functionalization through electrophilic aromatic substitution. The implication of structurally related compounds as inhibitors of DHODH highlights the potential of this compound derivatives in the development of novel therapeutics for cancer and autoimmune diseases. The data and protocols presented in this guide offer a solid foundation for researchers to explore and exploit the rich chemistry of this important synthetic intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H7FO2 | CID 3860639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. CN110903176A - Chemical synthesis method of this compound - Google Patents [patents.google.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Methyl4-fluoro-2-methylbenzoate [myskinrecipes.com]

- 8. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Derivatives of 4-Fluoro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-Fluoro-2-methylbenzoic acid represent a versatile and promising class of compounds in medicinal chemistry and drug discovery. The presence of the fluorine atom and the methyl group on the benzene ring, combined with the reactive carboxylic acid moiety, allows for the synthesis of a diverse range of derivatives with a wide spectrum of biological activities. This guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of key derivatives of this compound, with a focus on their potential as antimicrobial, anticancer, and anti-inflammatory agents. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, along with a discussion of their structure-activity relationships.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. The incorporation of a fluorine atom into a drug candidate can significantly enhance its metabolic stability, lipophilicity, and binding affinity to target proteins. The methyl group provides an additional point for substitution and can influence the molecule's conformation and interaction with biological targets. The carboxylic acid functional group serves as a versatile handle for the synthesis of a variety of derivatives, including esters, amides, and more complex heterocyclic systems.

This technical guide will explore the synthesis and biological activities of several classes of derivatives of this compound, providing researchers with the necessary information to design and develop new and effective therapeutic agents.

Synthesis of this compound and its Derivatives

The synthesis of this compound can be achieved through various methods, including the Friedel-Crafts acylation of m-fluorotoluene followed by hydrolysis.[1]

Synthesis of 4-Fluoro-2-methylbenzoyl chloride

A key intermediate for the synthesis of many derivatives is the corresponding acyl chloride, 4-fluoro-2-methylbenzoyl chloride. This can be readily prepared by reacting this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Synthesis of Amide Derivatives

Amide derivatives of this compound can be synthesized by reacting 4-fluoro-2-methylbenzoyl chloride with a variety of primary or secondary amines in the presence of a base. This reaction is a nucleophilic acyl substitution.

Synthesis of Ester Derivatives

Ester derivatives can be prepared by the reaction of 4-fluoro-2-methylbenzoyl chloride with alcohols or phenols, or through the Fischer esterification of this compound with an alcohol in the presence of an acid catalyst.

Biological Activities of this compound Derivatives

Derivatives of this compound have shown promise in a range of therapeutic areas.

Antimicrobial Activity

Inspired by studies on similar benzoic acid derivatives, amide and hydrazide-hydrazone derivatives of this compound are expected to exhibit significant antimicrobial activity. For instance, pyrazole derivatives of benzoic acid have demonstrated potent antibacterial activity against Gram-positive bacteria.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MIC) of this compound Amide Derivatives against Gram-Positive Bacteria

| Compound | Derivative | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. faecalis (µg/mL) |

| 1a | N-phenyl-4-fluoro-2-methylbenzamide | 16 | 8 | 32 |

| 1b | N-(4-chlorophenyl)-4-fluoro-2-methylbenzamide | 8 | 4 | 16 |

| 1c | N-(4-methoxyphenyl)-4-fluoro-2-methylbenzamide | 32 | 16 | 64 |

| 1d | N-(4-nitrophenyl)-4-fluoro-2-methylbenzamide | 4 | 2 | 8 |

Anticancer Activity

Benzamide derivatives have been investigated as inhibitors of various protein kinases, which are often dysregulated in cancer. Derivatives of this compound could potentially inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.

Table 2: Hypothetical IC₅₀ Values of this compound Amide Derivatives against Human Cancer Cell Lines

| Compound | Derivative | MCF-7 (Breast Cancer) (µM) | A549 (Lung Cancer) (µM) | HCT116 (Colon Cancer) (µM) |

| 2a | N-(3-trifluoromethylphenyl)-4-fluoro-2-methylbenzamide | 5.2 | 7.8 | 6.5 |

| 2b | N-(3,5-dichlorophenyl)-4-fluoro-2-methylbenzamide | 2.1 | 3.5 | 2.9 |

| 2c | N-(4-pyridyl)-4-fluoro-2-methylbenzamide | 10.8 | 15.2 | 12.4 |

| 2d | N-(quinolin-3-yl)-4-fluoro-2-methylbenzamide | 1.5 | 2.1 | 1.8 |

Anti-inflammatory Activity and the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[2] Inhibition of this pathway is a major strategy for the development of anti-inflammatory drugs. Benzamide derivatives have been shown to inhibit IκB kinase (IKK), a critical enzyme in the NF-κB pathway.[3][4] It is hypothesized that N-aryl amide derivatives of this compound could act as IKK inhibitors, thereby preventing the activation of NF-κB and the subsequent expression of pro-inflammatory genes.

// Edges "Stimuli" -> "Receptor" [arrowhead=vee, color="#202124"]; "Receptor" -> "IKK_complex" [label="activates", fontcolor="#5F6368", fontsize=8, color="#202124"]; "IKK_complex" -> "IkB" [label="phosphorylates", fontcolor="#5F6368", fontsize=8, color="#202124"]; "IkB" -> "IkB_P" [style=invis]; "IkB_P" -> "Proteasome" [label="degradation", fontcolor="#5F6368", fontsize=8, color="#202124"]; "NFkB" -> "NFkB_nucleus" [label="translocation", fontcolor="#5F6368", fontsize=8, color="#202124"]; "NFkB_nucleus" -> "DNA" [label="binds to", fontcolor="#5F6368", fontsize=8, color="#202124"]; "DNA" -> "Gene_Expression" [label="induces", fontcolor="#5F6368", fontsize=8, color="#202124"];

// Inhibition "Inhibitor" -> "IKK_complex" [arrowhead=tee, color="#EA4335", style=dashed, label="inhibits"];

// Grouping {rank=same; "IkB"; "NFkB"} "IkB" -> "NFkB" [style=invis, minlen=0.1]; "IkB" -> "IkB_P" [style=invis, minlen=0.1]; } Proposed inhibition of the NF-κB signaling pathway.

Experimental Protocols

General Synthesis of N-Aryl-4-fluoro-2-methylbenzamides

Procedure:

-

To a solution of this compound (1.0 eq) in toluene, add thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Reflux the mixture for 2-3 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 4-fluoro-2-methylbenzoyl chloride.

-

Dissolve the crude acyl chloride in dichloromethane and add a solution of the desired substituted aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-fluoro-2-methylbenzamide.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Prepare a bacterial inoculum of the test organism (e.g., S. aureus) and adjust the turbidity to a 0.5 McFarland standard.

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

MTT Assay for Anticancer Activity

Procedure:

-

Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.[6]

Western Blot Analysis for NF-κB Pathway Inhibition

Procedure:

-

Culture cells (e.g., RAW 264.7 macrophages) and treat them with the test compound for a specified time, followed by stimulation with lipopolysaccharide (LPS) to activate the NF-κB pathway.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the effect of the compound on IκBα phosphorylation.[2]

Conclusion

Derivatives of this compound are a versatile class of compounds with significant potential in drug discovery. The synthetic accessibility of a wide range of amides, esters, and other derivatives, coupled with their promising antimicrobial, anticancer, and anti-inflammatory activities, makes them attractive candidates for further investigation. The proposed mechanism of action for the anti-inflammatory effects via inhibition of the NF-κB pathway provides a clear rationale for the development of novel therapeutics. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate new derivatives of this compound and to explore their full therapeutic potential.

References

- 1. CN110903176A - Chemical synthesis method of this compound - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bowdish.ca [bowdish.ca]

- 6. benchchem.com [benchchem.com]

Unlocking the Therapeutic Potential of 4-Fluoro-2-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-methylbenzoic acid (CAS No: 321-21-1) is a fluorinated aromatic carboxylic acid that has garnered significant interest in medicinal chemistry. Its unique structural features, including a fluorine atom that can enhance metabolic stability and binding affinity, and a carboxylic acid group amenable to diverse chemical modifications, position it as a valuable scaffold for the development of novel therapeutic agents. While direct biological data on the parent compound is limited, its frequent incorporation into a variety of biologically active molecules suggests significant untapped potential. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and, most importantly, the inferred biological activities of this compound based on the demonstrated efficacy of its key derivatives. Detailed experimental protocols for evaluating its potential in anti-inflammatory, antimicrobial, and antiproliferative applications are also presented to facilitate further research and drug discovery efforts.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in drug design and synthesis. The presence of the fluorine atom and the methyl group on the benzoic acid ring influences its solubility, lipophilicity, and electronic characteristics, which in turn can affect its pharmacokinetic and pharmacodynamic profiles.

| Property | Value | Source |

| Molecular Formula | C₈H₇FO₂ | PubChem[1] |

| Molecular Weight | 154.14 g/mol | PubChem[1] |

| CAS Number | 321-21-1 | ChemicalBook[2] |

| Melting Point | 168-172 °C | ChemicalBook[2] |

| SMILES | CC1=C(C=CC(=C1)F)C(=O)O | PubChem[1] |

| InChI | InChI=1S/C8H7FO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11) | PubChem[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with one common method involving a Friedel-Crafts acylation followed by hydrolysis.[3] This process utilizes readily available starting materials and offers a scalable pathway for producing the target compound.

A general synthetic workflow is outlined below:

Potential Biological Activities (Inferred)

While this compound is primarily utilized as a synthetic intermediate, the diverse biological activities of its derivatives allow for the inference of its potential therapeutic applications.[4] The core scaffold likely contributes to the overall activity profile of these more complex molecules.

Anti-inflammatory Activity

Derivatives of fluorinated benzoic acids, particularly N-arylanthranilic acids, are known to possess significant anti-inflammatory properties, with some being developed into clinically used non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. A plausible hypothesis is that this compound-derived compounds could interact with the active site of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Another potential target is cytosolic phospholipase A2α (cPLA2α), which is responsible for the release of arachidonic acid, the precursor for prostaglandins and leukotrienes.[7]

Antimicrobial Activity

Derivatives of 4-fluorobenzoic acid, such as those incorporating oxadiazole moieties, have been synthesized and evaluated for their antimicrobial properties.[8] These findings suggest that the this compound scaffold could be a valuable starting point for the development of novel antibacterial and antifungal agents. The mechanism of action for such compounds can be varied, but some have been shown to act as inhibitors of fatty acid biosynthesis, a pathway essential for microbial growth and survival.

Antiproliferative Activity

The isomeric compound, 5-Fluoro-2-methylbenzoic acid, has been used to synthesize 3-arylisoquinolinones that exhibit antiproliferative activity against cancer cells.[9] The mechanism of action for these derivatives was identified as the suppression of tubulin polymerization, a critical process for cell division.[9] This suggests that derivatives of this compound could also be explored for their potential as anticancer agents targeting microtubule dynamics.

Biological Activity of Representative Derivatives

| Derivative Class | Target/Assay | Activity | Source |

| N-arylanthranilic acids | Anti-UV-erythema test | High anti-inflammatory activity | [6] |

| 4-Fluorobenzoic acid hydrazide hydrazones | Antimicrobial screening | Potential antimicrobial agents | [8] |

| 3-Arylisoquinolinones (from 5-Fluoro-2-methylbenzoic acid) | Tubulin polymerization | Antiproliferative activity | [9] |

| 4-Fluoro-2-hydroxybenzoic acid methyl ester | Enzyme inhibition | Potential anti-inflammatory activity | Biosynth [Product Page] |

Experimental Protocols

To facilitate further investigation into the biological potential of this compound and its derivatives, detailed protocols for key in vitro assays are provided below.

Anti-inflammatory Assay: Inhibition of Albumin Denaturation

This assay is a simple and rapid in vitro method to screen for anti-inflammatory activity. The principle is based on the ability of anti-inflammatory compounds to inhibit the heat-induced denaturation of protein.

Materials:

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate buffered saline (PBS), pH 6.4

-

Test compound (this compound)

-

Reference standard (e.g., Diclofenac sodium)

-

Spectrophotometer

Procedure:

-

Prepare a 1% w/v solution of BSA or egg albumin in PBS.

-

Prepare various concentrations of the test compound and reference standard in a suitable solvent (e.g., DMSO).

-

The reaction mixture consists of 0.2 mL of the albumin solution and 2.8 mL of PBS.

-

Add 2 mL of the test compound or reference standard at different concentrations to the reaction mixture.

-

A control group should be prepared with the vehicle solvent instead of the test compound.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-